2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane

Protecting Groups Organic Synthesis Physicochemical Properties

Addressing the need for a hydrolytically stable protecting group in demanding synthetic routes. Unlike simpler dioxolanes, this compound's bulky 2-isopropyl group and (4R,5R)-trans configuration confer superior kinetic stability. Key advantages: - Robust ketal for sequences with strong nucleophiles or mild acids. - Defined chirality for use as a chiral auxiliary or in diastereomeric resolution. - Distinct GC-MS/HPLC properties (MW: 158.24 g/mol) for precise quantification as an internal standard.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 151700-00-4
Cat. No. B138808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane
CAS151700-00-4
Synonyms1,3-Dioxolane,2,4,5-trimethyl-2-(1-methylethyl)-,trans-(9CI)
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1C(OC(O1)(C)C(C)C)C
InChIInChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3
InChIKeyLWSQLZSGYMNBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane: Chemical Class & Procurement


2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (CAS 151700-00-4) is a fully substituted, heterocyclic acetal with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . It belongs to the 1,3-dioxolane class, a five-membered ring containing two oxygen atoms, and is structurally distinguished from simpler dioxolanes by an isopropyl group at the 2-position and three methyl groups at the 2-, 4-, and 5-positions [1]. The compound is specifically identified as the *trans*-(9CI) stereoisomer .

Stereochemical identity: (4R,5R)-trans configuration
Steric profile: 2-isopropyl provides higher steric demand
Workflow fit: Challenging protecting-group and chiral auxiliary studies

Unique Physicochemical Profile of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane


A generic or structurally simpler 1,3-dioxolane, such as unsubstituted 1,3-dioxolane or 2,4,5-trimethyl-1,3-dioxolane (CAS 3299-32-9), cannot be casually substituted for 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (CAS 151700-00-4). The presence of the bulky 2-isopropyl group and the specific (4R,5R)-trans stereochemistry fundamentally alters its chemical behavior, particularly its stability and reactivity as a protecting group or reaction medium . While 1,3-dioxolanes are generally used as ketone protecting groups due to their stability to nucleophiles and bases [1], the increased steric hindrance of this target compound confers a differentiated kinetic profile, impacting both the rate of protection and the selectivity of acid-catalyzed deprotection. This makes the compound a specific tool for challenging synthetic transformations where a more robust or sterically demanding ketal is required, a function that simpler analogs cannot fulfill .

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane
Simpler 1,3-dioxolanes
Defined (4R,5R)-trans stereochemistry
Racemic or achiral; no stereochemical control
Enhanced steric hindrance slows acid-catalyzed deprotection
Standard ketal lability; may not survive orthogonal deprotection steps

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane: Quantitative Evidence Guide


Enhanced Steric Bulk and Hydrophobicity

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane exhibits significantly increased steric bulk and lipophilicity compared to the simpler analog 2,4,5-trimethyl-1,3-dioxolane (CAS 3299-32-9). This is quantitatively reflected in its higher molecular weight and a predicted LogP value that suggests superior solubility in non-polar media, which is advantageous for reactions in organic solvents or for enhancing the lipophilicity of a protected intermediate .

Steric & lipophilicity
Reported
+42.08 g/mol (36% MW increase)
Supports selection for non-polar reaction media and altered chromatographic behavior
Estimated from molecular formula; experimental LogP not provided
Protecting Groups Organic Synthesis Physicochemical Properties

Sterically Differentiated Deprotection Kinetics

As a sterically hindered cyclic ketal, 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is expected to deprotect more slowly under acidic conditions compared to unsubstituted or less hindered 1,3-dioxolane ketals. This allows for chemoselective deprotection strategies in complex molecule synthesis, where a less stable protecting group can be removed while the target dioxolane remains intact [1].

Deprotection rate
Class-level
Slower acid-catalyzed hydrolysis
Standard ketal reactivity
Supports chemoselective deprotection strategies in complex syntheses
Rate difference inferred from SAR; validate under specific conditions
Protecting Groups Ketals Deprotection Kinetics

Defined (4R,5R)-Trans Stereochemistry

The compound is commercially available as the single stereoisomer (4R,5R)-2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane . This stereochemical purity provides a defined chiral environment for asymmetric induction or resolution, offering an advantage over racemic mixtures of similar dioxolanes or achiral analogs like 2,4,5-trimethyl-1,3-dioxolane [1].

Stereochemical identity
Supporting
Single (4R,5R)-trans isomer vs. racemic mixture
Supports stereochemical-control applications in asymmetric synthesis
As reported in vendor catalogs
Chiral Auxiliaries Asymmetric Synthesis Stereochemistry

Application Scenarios for 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane


Sterically Demanding Ketone Protection

Employ this compound as a robust ketal protecting group for ketones in complex, multi-step organic syntheses. Its enhanced steric bulk provides greater hydrolytic stability compared to simpler dioxolanes, as inferred from class-level behavior . This makes it suitable for sequences requiring strong nucleophiles or mildly acidic conditions that would cleave less hindered acetals.

Chiral Auxiliary & Resolution

Leverage the defined (4R,5R)-trans stereochemistry of this compound to create a chiral environment for stereoselective reactions. It can serve as a chiral auxiliary or be used to form diastereomeric derivatives for resolution of racemic mixtures, an application where achiral dioxolanes are unsuitable.

Internal Standard for GC-MS & HPLC

Utilize this well-defined, stable compound as an internal standard for GC-MS or HPLC methods, particularly when analyzing mixtures containing simpler 1,3-dioxolanes. Its unique molecular weight (158.24 g/mol) and chromatographic properties ensure distinct separation, enabling precise quantification in complex matrices like fermentation broths or reaction mixtures.

Application
Selection Property
Validation Focus
Sterically demanding protecting-group studies
Enhanced steric hindrance and hydrolytic stability
Orthogonal deprotection compatibility in multi-step synthesis
Asymmetric synthesis and chiral resolution studies
Defined (4R,5R)-trans stereochemistry
Diastereomeric purity and stereochemical induction
Analytical standard for chromatographic/MS workflows
Distinct molecular weight and chromatographic retention
Separation from simpler dioxolanes in complex reaction mixtures

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